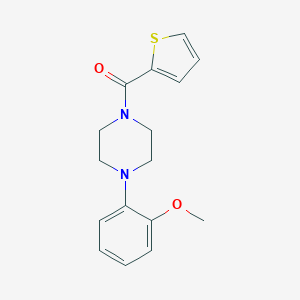

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anti-mycobacterial Activity

Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. Research emphasizes the significance of piperazine as a core structural element in developing potent anti-TB molecules, highlighting structure-activity relationships (SAR) that could inform the design of new anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Versatility

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including roles as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine derivatives in drug design is underpinned by the capacity for slight modifications to the piperazine nucleus, enabling significant medicinal potential variations. This diversity underscores the adaptability of piperazine-based compounds for multiple therapeutic applications (Rathi et al., 2016).

Metabolism and Pharmacokinetics

The metabolism of arylpiperazine derivatives, a class to which the queried compound may be related, involves extensive pre-systemic and systemic processes, including N-dealkylation to form 1-aryl-piperazines. These metabolites, with various receptor affinities, distribute extensively in tissues and undergo further biotransformation. This metabolic pathway highlights the complex pharmacokinetics of piperazine derivatives, relevant for designing drugs with targeted effects and minimized side effects (Caccia, 2007).

Nucleophilic Aromatic Substitution

Research on nucleophilic aromatic substitution reactions, including those involving piperidine and related compounds, provides insight into the chemical reactivity and potential synthetic applications of piperazine derivatives. Understanding these reactions can aid in the development of novel compounds with designed pharmacological activities (Pietra & Vitali, 1972).

DNA Binding Properties

Some piperazine derivatives, by virtue of their structural features, have shown potential as DNA minor groove binders, indicating applications in molecular biology and drug design for targeting specific DNA sequences. This property is particularly relevant for anticancer strategies and the development of diagnostic tools (Issar & Kakkar, 2013).

特性

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQADZFNFNHIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B414621.png)

![2,4-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414622.png)

![(2-Chloro-phenyl)-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B414624.png)

![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B414629.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B414634.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B414635.png)

![2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414638.png)